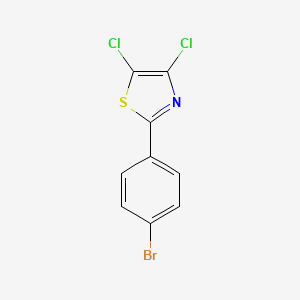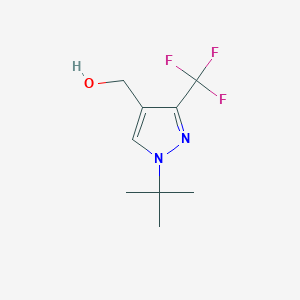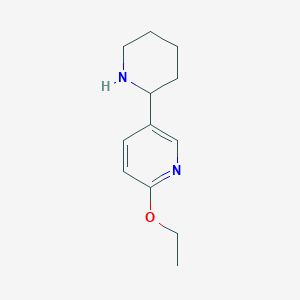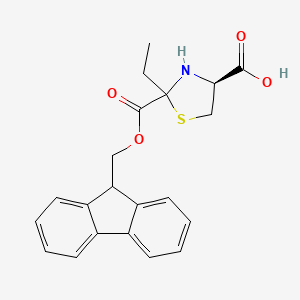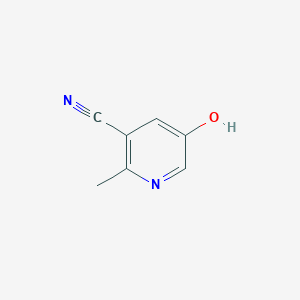
(4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule known for its potent inhibitory effects on specific enzymes. It is particularly noted for its role as a selective inhibitor of the serine hydrolase acyl-peptide hydrolase (APEH), making it a valuable tool in biochemical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an alkyne and an azide react to form the 1,2,3-triazole ring.
Attachment of the hydroxy-dimethylheptan group:
Formation of the pyrrolidinylmethanone group: The final step involves the attachment of the pyrrolidinylmethanone group to the triazole ring, typically through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted triazole derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a selective inhibitor to study the activity of serine hydrolases, particularly acyl-peptide hydrolase (APEH). It helps in understanding the enzyme’s role in various biochemical pathways.
Biology
In biological research, the compound is used to investigate the role of APEH in cellular processes. It has been shown to cause the accumulation of N-acetylated proteins and stimulate cellular proliferation in T cells .
Medicine
The compound has potential therapeutic applications in treating diseases where APEH is involved. For example, it has been proposed as a potential treatment for neurodegenerative diseases like Alzheimer’s disease due to its role in degrading oligomeric amyloid-beta .
Industry
In the industrial sector, this compound can be used in the development of enzyme inhibitors for various applications, including pharmaceuticals and biotechnology.
作用机制
The compound exerts its effects by selectively inhibiting the activity of the serine hydrolase acyl-peptide hydrolase (APEH). This inhibition leads to the accumulation of N-acetylated proteins, which in turn stimulates cellular proliferation in T cells. The molecular target of the compound is the active site of APEH, where it forms a covalent bond with the serine residue, thereby blocking the enzyme’s activity .
相似化合物的比较
Similar Compounds
- (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
- (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
Uniqueness
The uniqueness of (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone lies in its high selectivity and potency as an inhibitor of APEH. Unlike other similar compounds, it does not significantly affect other enzymes, making it a highly specific tool for studying APEH activity .
属性
分子式 |
C16H28N4O2 |
|---|---|
分子量 |
308.42 g/mol |
IUPAC 名称 |
[4-(4-hydroxy-2,6-dimethylheptan-4-yl)triazol-1-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H28N4O2/c1-12(2)9-16(22,10-13(3)4)14-11-20(18-17-14)15(21)19-7-5-6-8-19/h11-13,22H,5-10H2,1-4H3 |
InChI 键 |
NQODSPRPHKJJEB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(CC(C)C)(C1=CN(N=N1)C(=O)N2CCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






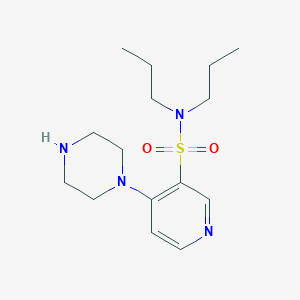
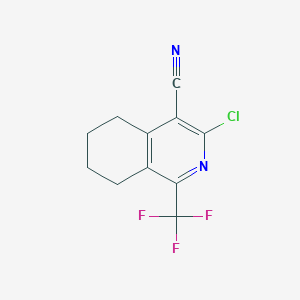
![4-Bromo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11806033.png)
